![molecular formula C6H4N2OS2 B1591307 2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 31895-77-9](/img/structure/B1591307.png)
2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
Overview
Description
“2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one” is a chemical compound that belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities .
Synthesis Analysis
The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .
Molecular Structure Analysis
The molecular structure of “2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one” can be represented by the formula C4H5N3OS . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
A clean, green, efficient, and facile protocol was developed for the synthesis of a series of 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones in water with good yield by the reaction of 2-amino-nicotinonitriles with carbonyls catalyzed by DBU under microwave irradiation .
Scientific Research Applications
Organic Solar Cells
The compound has been used in the development of organic solar cells (OSCs). It is one of the building blocks in the creation of new π-conjugated polymers and small molecules, which have significantly contributed to the rapid development of OSCs over the past two decades .
Anticancer Applications
Some derivatives of the compound have shown potential in anticancer treatments. For instance, 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide has demonstrated high affinity to the TrmD inhibitor’s binding site, which is significant in cancer treatments .
Antimicrobial Applications
The compound and its derivatives have also been used in antimicrobial applications. Some of the synthesized derivatives have shown promising results in antimicrobial screening .
Material Science
In the field of material science, the compound has found applications due to its diverse properties. It has been used in the development of new materials with unique characteristics .
Synthesis of Other Chemical Compounds
The compound serves as a versatile synthon in the preparation of other chemical compounds such as thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides .
Therapeutic Applications
Thiophene, a structural component of the compound, has been found to have a wide range of therapeutic properties. It has been used in the development of drugs with anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties .
Mechanism of Action
Target of Action
It has been found to have broad-spectrum antibacterial activity , suggesting that it may target key proteins or enzymes in bacterial cells.
Mode of Action
Given its antimicrobial activity, it may interfere with essential biological processes in bacteria, such as cell wall synthesis, protein synthesis, or DNA replication .
Biochemical Pathways
Considering its antimicrobial properties, it likely disrupts pathways crucial for bacterial growth and survival .
Pharmacokinetics
The pharmacokinetic properties of 2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one suggest good traditional drug-like properties . .
Result of Action
Given its antimicrobial activity, it likely leads to the death of bacterial cells .
properties
IUPAC Name |
2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS2/c9-5-4-3(1-2-11-4)7-6(10)8-5/h1-2H,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDUJHZOLZGLMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC(=S)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588048 | |
Record name | 2-Sulfanylidene-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one | |
CAS RN |
31895-77-9 | |
Record name | 2-Sulfanylidene-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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